N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its multiple pyrazole rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the sulfonyl groups and the final assembly of the compound. Common reagents used in these reactions include pyrazole derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIPHENYL-1H-PYRAZOL-5-OL: A related compound with similar pyrazole rings but different functional groups.
DIMETHYL 5-((((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETYL)AMINO)ISOPHTHALATE:
Uniqueness
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific arrangement of pyrazole rings and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O3S/c1-6-24-15(16(25)20-12-7-17-22(4)10(12)2)13(8-19-24)21-28(26,27)14-9-18-23(5)11(14)3/h7-9,21H,6H2,1-5H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCQQGKAMXBFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NS(=O)(=O)C2=C(N(N=C2)C)C)C(=O)NC3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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